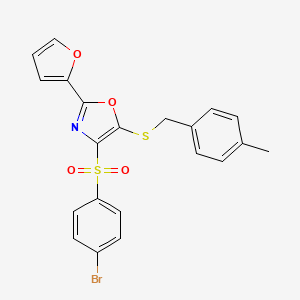

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole

Description

The compound 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole is a heterocyclic molecule featuring an oxazole core substituted with three distinct functional groups:

- A furan-2-yl moiety at position 2, which may enhance π-π stacking and influence electronic properties.

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrNO4S2/c1-14-4-6-15(7-5-14)13-28-21-20(23-19(27-21)18-3-2-12-26-18)29(24,25)17-10-8-16(22)9-11-17/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZFQKRMAHIQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxazole ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The furan-2-yl group can be introduced through a nucleophilic substitution reaction, while the 4-bromophenylsulfonyl and 4-methylbenzylthio groups are added through subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: Formation of sulfonyl oxide derivatives.

Reduction: Production of reduced oxazole derivatives.

Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

Medicine: The compound's unique structure may offer therapeutic benefits, and it is being investigated for its potential use in treating various diseases.

Industry: Its properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromophenylsulfonyl group, in particular, may play a crucial role in binding to biological targets, leading to downstream effects. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Similarities

The compound shares key structural motifs with several derivatives reported in the literature:

Physicochemical Properties

- Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to chlorine analogs (e.g., compound 5b in ). Isostructural chloro/bromo derivatives () exhibit similar conformations but divergent crystal packing due to halogen size differences, impacting solubility and solid-state stability .

- Sulfonyl vs. Thioether : The sulfonyl group enhances polarity and hydrogen-bonding capacity, whereas the thioether contributes to membrane permeability, as seen in sulfamoyl-containing LMM11 () .

Biological Activity

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and related research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Bromophenyl group : Enhances reactivity and interaction with biological targets.

- Sulfonyl group : Imparts unique chemical properties, potentially affecting enzyme interactions.

- Furan and thioether components : May influence solubility and permeability.

Structural Formula

The molecular formula is , indicating a complex structure conducive to various biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Bromination of phenylsulfonyl chloride.

- Cyclization to form the oxazole ring.

- Nucleophilic substitution to introduce the furan and thioether groups.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a study on related sulfonamide derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. The average GI50 values were reported as follows:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| CCRF-CEM (Leukemia) | 5.37·10^-6 | 1.29·10^-5 | 3.6·10^-5 |

| COLO 205 (Colon) | 1.77·10^-6 | 3.15·10^-6 | 5.62·10^-6 |

| MALME-3M (Melanoma) | 1.85·10^-6 | 4.02·10^-6 | 8.75·10^-6 |

These findings suggest that the compound may inhibit tubulin polymerization, a mechanism common among anticancer agents .

The compound's mechanism of action likely involves:

- Enzyme inhibition : Binding to specific enzymes or receptors, altering their activity.

- Signal transduction modulation : Influencing pathways that regulate cell growth and apoptosis.

Molecular docking studies have indicated potential interactions with tubulin and CDK2, suggesting a multifaceted approach to anticancer activity .

Case Studies

A notable case study involved testing the compound against a panel of human cancer cell lines, demonstrating selective toxicity and potential as a therapeutic agent. The study highlighted:

- Significant inhibition in non-small cell lung cancer models.

- Variability in response across different cancer types, indicating a need for targeted applications.

Safety and Toxicity

Acute toxicity studies have shown that derivatives of this compound exhibit low toxicity profiles in animal models, with no significant adverse effects observed during histopathological assessments . This is crucial for considering its development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.